molecular formula C21H17N3O B2873613 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396680-90-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2873613
CAS No.: 1396680-90-2
M. Wt: 327.387
InChI Key: NLEQNUCJDSSACO-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the [3+2] cycloaddition reaction, where a suitable dipolarophile reacts with a pyrazolopyridine precursor under specific conditions. The biphenyl moiety is then introduced through a subsequent coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazolopyridines or biphenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It has shown potential as a bioactive molecule in biological studies, interacting with various biomolecules and cellular targets.

Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry: Its unique structural features make it valuable in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents and functional groups.

  • Biphenyl derivatives: These compounds feature the biphenyl moiety but lack the pyrazolo[1,5-a]pyridine core.

Uniqueness: N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique combination of the pyrazolo[1,5-a]pyridine and biphenyl structures, which confer distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(22-14-19-15-23-24-13-5-4-8-20(19)24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQNUCJDSSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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